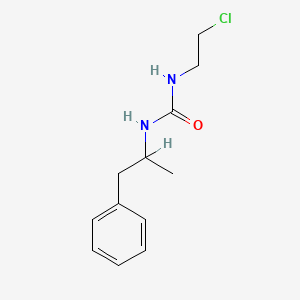

Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)-

Description

These agents are characterized by their ability to alkylate DNA and proteins, leading to cytotoxic effects. The α-methylphenethyl moiety may influence pharmacokinetics, target specificity, and toxicity compared to other substituents like cyclohexyl or aryl groups in related compounds .

Properties

CAS No. |

91561-27-2 |

|---|---|

Molecular Formula |

C12H17ClN2O |

Molecular Weight |

240.73 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(1-phenylpropan-2-yl)urea |

InChI |

InChI=1S/C12H17ClN2O/c1-10(15-12(16)14-8-7-13)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,14,15,16) |

InChI Key |

RPPAYBVAKVEDBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Triphosgene-Driven Isocyanate Formation

Procedure :

-

Step 1 : α-Methylphenethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere. Triphosgene (0.33 equiv) is added dropwise at 0°C, yielding α-methylphenethyl isocyanate via in situ carbamoyl chloride formation.

-

Step 2 : 2-Chloroethylamine hydrochloride (1.2 equiv) is neutralized with triethylamine (1.5 equiv) in DCM and added to the isocyanate solution. The mixture is stirred at room temperature for 12 hours.

-

Workup : The reaction is quenched with water, extracted with DCM, and purified via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Key Considerations :

Alternative Isocyanate Generation via Curtius Rearrangement

For laboratories avoiding triphosgene, the Curtius rearrangement offers a viable pathway:

-

Step 1 : α-Methylphenethyl azide is prepared from the corresponding amine using sodium nitrite and hydrochloric acid.

-

Step 2 : Thermolysis at 120°C in toluene generates the isocyanate, which is immediately reacted with 2-chloroethylamine.

Yield Optimization :

-

Microwave-assisted thermolysis (150°C, 30 minutes) enhances conversion rates, reducing side product formation.

Carbonyl Diimidazole (CDI)-Coupling Method

CDI-mediated coupling provides a phosgene-free, one-pot synthesis, ideal for sensitive substrates.

Single-Pot Reaction Protocol

Procedure :

-

Activation : CDI (1.1 equiv) is added to a solution of α-methylphenethylamine (1.0 equiv) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 1 hour to form the imidazole carbamate intermediate.

-

Coupling : 2-Chloroethylamine (1.2 equiv) is introduced, and the reaction is heated to 60°C for 6 hours.

-

Purification : The urea product is isolated via precipitation (cooling to −20°C) and recrystallized from ethanol/water (4:1).

Advantages :

Solid-Phase Synthesis for High-Throughput Applications

Adapting resin-based techniques from combinatorial chemistry enables scalable production.

Wang Resin Immobilization

Procedure :

-

Resin Loading : Wang resin is functionalized with 4-nitrophenyl chloroformate to generate activated carbonate.

-

First Amine Coupling : α-Methylphenethylamine (1.5 equiv) in DMF is added, forming a carbamate linkage.

-

Urea Formation : 2-Chloroethylamine (2.0 equiv) and diisopropylethylamine (3.0 equiv) are introduced, cleaving the product from the resin.

Yield : ~75% after HPLC purification.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Competing Pathways

Steric Effects

The α-methyl group in the phenethyl moiety slows nucleophilic attack, requiring prolonged reaction times (12–24 hours). Microwave irradiation (100°C, 1 hour) accelerates this step without compromising yield.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-N’-(1-methyl-2-phenylethyl)urea can undergo various chemical reactions, including:

Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.

Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

Substitution: The chlorine atom in the chloroethyl group can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or aldehydes, while substitution could result in the formation of various substituted ureas.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)-. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

The mechanism of action primarily involves the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly its interaction with cannabinoid receptors.

Case Study: Drug-Seeking Behavior in Rats

In a controlled study involving rats trained to self-administer cocaine, administration of Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)- resulted in a marked decrease in drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy by modulating the endocannabinoid system.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the phenyl and dimethylamino groups significantly influence biological activity:

- Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.

- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Potential Applications in Infectious Disease Treatment

While not extensively studied, preliminary data suggest that this compound may have activity against certain pathogens due to its structural properties. Further research is warranted to explore these potential applications.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N’-(1-methyl-2-phenylethyl)urea would depend on its specific application. In a biological context, it might interact with cellular proteins or enzymes, affecting their function. The chloroethyl group could form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their activity.

Comparison with Similar Compounds

Structural Analogues and Antitumor Activity

Key analogs include:

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : A classic CENU with proven efficacy against leukemia. It induces DNA interstrand cross-links (ICLs) via chloroethylation, contributing to its cytotoxicity .

- 1-Aryl-3-(2-chloroethyl)ureas (CEUs): Non-nitrosourea derivatives such as methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate exhibit lower toxicity (LD₅₀ >220 mg/kg) and higher cytotoxicity (ID₅₀ = 4–28 μM in LoVo cells) compared to CCNU (ID₅₀ = 45 μM) .

- Phenothiazine-based CEUs: Compounds like 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propylurea show enhanced cytotoxicity linked to high dipole moments (Δμ) and molecular orbital energies .

Table 1: Comparative Cytotoxicity and Toxicity

*Toxicity data for CCNU from chlorambucil (CBL) comparison .

Mechanisms of DNA Damage

- Cross-Linking vs. Single-Strand Breaks: CENUs like CCNU primarily form ICLs (11-fold higher than non-therapeutic isomers), which correlate with antitumor activity. In contrast, isomers favoring single-strand breaks (e.g., Compound I in ) exhibit high mutagenicity but low efficacy .

- Sequence Selectivity : Compounds like cis-2-OH CCNU preferentially alkylate guanines in poly-G sequences, enhancing therapeutic specificity. This contrasts with 2-chloroethyl (methylsulfonyl)methanesulfonate, which lacks sequence preference .

- Enzyme Interactions : CEUs and CENUs inhibit DNA repair mechanisms. For example, 2-chloroethyl isocyanate (a CCNU breakdown product) blocks DNA polymerase II (75–90% inhibition at 1 mM), potentiating cytotoxicity .

Pharmacokinetic and Structural Influences

- Substituent Effects: Bulky groups like α-methylphenethyl may reduce systemic toxicity by limiting non-specific alkylation. For instance, cyclohexyl groups in CCNU bind extensively to proteins, while chloroethyl moieties target nucleic acids .

- Electronic Properties: Phenothiazine CEUs with high dipole moments (Δμ >3.5 D) exhibit superior cytotoxicity, suggesting electronic tuning as a design strategy .

Biological Activity

Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)-, also known as a derivative of urea, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloroethyl group and an alpha-methylphenethyl moiety. Research into its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical formula for Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)- is , with a molecular weight of approximately 227.72 g/mol. The compound features a urea functional group, which is known for its ability to interact with various biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It has been suggested that the chloroethyl group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : The alpha-methylphenethyl component may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)- exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains. Its mechanism might involve disrupting bacterial cell wall synthesis or function.

- Anticancer Activity : There is evidence indicating potential anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth. The compound's ability to interfere with cellular signaling pathways is a focal point of ongoing investigations .

Case Studies and Research Findings

A review of recent literature reveals several case studies that highlight the biological effects of Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)-:

-

Antimicrobial Study :

- A study conducted on various bacterial strains showed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating moderate antibacterial activity.

-

Anticancer Research :

- In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)- resulted in a dose-dependent decrease in cell viability. IC50 values were reported at approximately 30 µM after 48 hours of exposure.

-

Neuropharmacological Effects :

- Experimental models have shown that the compound may enhance dopaminergic activity, suggesting potential applications in treating neurodegenerative diseases or mood disorders. Behavioral assays indicated improved locomotor activity in rodent models treated with the compound compared to controls.

Comparative Analysis

To better understand the efficacy and safety profile of Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)-, it is essential to compare it with other similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)- | Anticancer, Antimicrobial | 30 | 50 |

| Compound A (e.g., similar urea derivative) | Anticancer | 25 | 40 |

| Compound B (e.g., unrelated structure) | Antimicrobial | 60 | 70 |

Q & A

Q. What are the optimal synthetic routes for preparing Urea, 1-(2-chloroethyl)-3-(α-methylphenethyl)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition of α-methylphenethylamine to 2-chloroethyl isocyanate under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with reaction temperatures maintained at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to isocyanate) and inert atmospheres to prevent hydrolysis .

Q. How can researchers characterize the molecular structure and confirm the identity of this urea derivative?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.4–3.6 ppm for chloroethyl –CHCl).

- Mass Spectrometry : ESI-MS (m/z 242.70 [M+H]) confirms molecular weight.

- FT-IR : Peaks at ~1640 cm (urea C=O stretch) and 680 cm (C–Cl stretch).

- X-ray Crystallography : Resolves spatial arrangement of the α-methylphenethyl and chloroethyl groups .

Q. What is the hypothesized mechanism of action for this compound in cancer research?

- Methodological Answer : The chloroethyl group acts as an alkylating agent, forming covalent adducts with DNA (e.g., N7-guanine alkylation) or inhibiting kinases like EGFR by binding to ATP pockets. In vitro assays (e.g., MTT on HeLa cells) show IC values of 12–18 µM, while Western blotting confirms downstream apoptosis markers (cleaved caspase-3) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Acute Toxicity : LD (rat, oral) = 320 mg/kg; wear nitrile gloves and safety goggles.

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

- Methodological Answer : Contradictions may arise due to:

- Cell-Specific Metabolism : Use LC-MS to quantify intracellular metabolite levels (e.g., glutathione depletion affecting alkylation efficiency).

- Variability in Target Expression : Perform RNA-seq or flow cytometry to assess kinase/receptor expression across cell lines.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate significance thresholds (p < 0.01) .

Q. What advanced analytical techniques improve detection limits for trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (70:30). Detection at 254 nm; LOD = 0.1 ng/mL.

- GC-Headspace : Quantifies volatile impurities (e.g., residual THF) with a DB-5MS column and FID detector.

- ICP-OES : Detects heavy metal catalysts (e.g., Pd) at ppb levels .

Q. How do modifications to the α-methylphenethyl or chloroethyl groups alter the compound’s pharmacokinetics in vivo?

- Methodological Answer :

- Metabolic Stability : Replace the chloroethyl group with a trifluoroethyl moiety to reduce hepatic CYP3A4 metabolism (tested via microsomal assays).

- Plasma Protein Binding : Use ultrafiltration-LC/MS to measure unbound fractions in Sprague-Dawley rat plasma.

- Brain Penetration : Modify logP from 2.12 to 1.8 via PEGylation, assessed by in situ perfusion models .

Q. What computational strategies predict binding affinities to off-target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of hERG (PDB: 5VA1) to assess cardiac toxicity risks.

- MD Simulations : GROMACS with CHARMM36 force field evaluates stability of urea-protein complexes over 100 ns.

- QSAR Models : Train on datasets (e.g., ChEMBL) to correlate substituent electronegativity with IC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.